molecular formula C18H17NO B5630762 1-cinnamoyl-1,2,3,4-tetrahydroquinoline CAS No. 13262-31-2

1-cinnamoyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B5630762
CAS No.: 13262-31-2
M. Wt: 263.3 g/mol
InChI Key: SFOVHKYYGVAXCU-OUKQBFOZSA-N
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Description

1-Cinnamoyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound consists of a tetrahydroquinoline core with a cinnamoyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the reduction of quinolines followed by cyclization. For instance, the selective hydrogenation of quinolines over a nitrogen-doped carbon-supported palladium catalyst can yield 1,2,3,4-tetrahydroquinolines . Another method involves the reduction of cyclic imines, which can be achieved using catalytic hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of renewable resources and sustainable methods is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Cinnamoyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form N-hydroxy lactams in the presence of hydrogen peroxide and tungstate ions . It can also participate in multicomponent reactions for functionalization at the C1 position .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen gas for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure selectivity and high yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield N-hydroxy lactams, while substitution reactions can introduce various functional groups at the C1 position .

Scientific Research Applications

1-Cinnamoyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its use as an antioxidant and corrosion inhibitor . Additionally, it has been explored for its antiviral, antifungal, and anticancer activities .

Mechanism of Action

The mechanism of action of 1-cinnamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. The specific molecular targets and pathways involved can vary depending on the biological activity being studied .

Comparison with Similar Compounds

1-Cinnamoyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their neuroprotective and anti-inflammatory properties . The unique cinnamoyl group in this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it an important molecule for further study and development.

Properties

IUPAC Name

(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18(13-12-15-7-2-1-3-8-15)19-14-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11-13H,6,10,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOVHKYYGVAXCU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13262-31-2
Record name Quinoline, 1,2,3,4-tetrahydro-1-cinnamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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